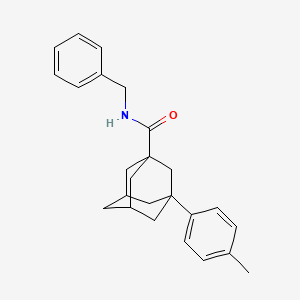
1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine, also known as DMTP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMTP is a piperazine derivative that has been synthesized through a multistep process, and its unique chemical structure has been found to possess interesting biochemical and physiological effects.
作用機序
The mechanism of action of 1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. 1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in promoting the growth and survival of neurons. 1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has also been found to modulate the activity of various enzymes and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been found to exhibit a range of biochemical and physiological effects. In addition to its neuroprotective properties, 1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been found to possess anti-inflammatory and antioxidant properties. Studies have also shown that 1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine can improve cognitive function and memory in animal models.
実験室実験の利点と制限
One of the main advantages of 1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine for lab experiments is its ability to cross the blood-brain barrier, which allows it to directly affect the brain. However, one limitation of 1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine is that it is a synthetic compound, which may limit its potential applications in certain areas of research.
将来の方向性
There are several potential future directions for research on 1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine. One area of interest is in the development of 1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is in the study of 1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine's effects on other physiological processes, such as inflammation and immune function. Finally, further research is needed to fully understand the mechanism of action of 1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine and its potential applications in various fields of scientific research.
合成法
The synthesis of 1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine involves a multistep process that includes the condensation of 3,4,5-trimethoxybenzylamine with 1-(2,6-dimethoxybenzoyl)piperazine. The resulting product is then purified through recrystallization to obtain the final 1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine compound.
科学的研究の応用
1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of neuroscience, where 1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been found to exhibit significant neuroprotective properties. Studies have shown that 1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine can protect neurons from oxidative stress-induced damage and can also prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
特性
IUPAC Name |
(2,6-dimethoxyphenyl)-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O6/c1-27-17-7-6-8-18(28-2)21(17)23(26)25-11-9-24(10-12-25)15-16-13-19(29-3)22(31-5)20(14-16)30-4/h6-8,13-14H,9-12,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTZYHVVHYAOIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethoxybenzoyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[5-(2-chloro-6-fluorobenzyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4960827.png)
![N-(4-methoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4960832.png)
![3-[(4-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B4960840.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4960849.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-oxo-1-(3-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B4960859.png)
![3-[(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)amino]-1-propanol](/img/structure/B4960873.png)
![4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid](/img/structure/B4960884.png)

![4-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}-1,3-phenylene diacetate](/img/structure/B4960892.png)
![2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4960896.png)
![ethyl 5-methyl-3-(1-methyl-2-oxopropyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4960901.png)
![2-(benzylthio)-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4960912.png)
![1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4960932.png)